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An in-depth guide for researchers and drug development professionals on the clinical efficacy

of dolutegravir-based two-drug regimens (2DR) compared to traditional three-drug regimens

(3DR) for the treatment of HIV-1.

Recent advancements in antiretroviral therapy (ART) have led to the development of simplified

two-drug regimens (2DR) centered around the potent integrase strand transfer inhibitor (INSTI),

dolutegravir. These regimens challenge the long-standing paradigm of three-drug regimens

(3DR) by offering the potential for reduced drug toxicity, lower costs, and a decreased pill

burden for individuals with HIV-1. This guide provides a comprehensive comparison of the

efficacy of dolutegravir-based 2DR versus 3DR, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety Outcomes
The following tables summarize key quantitative data from major clinical trials comparing

dolutegravir-based 2DR and 3DR in both treatment-naive and virologically suppressed patient

populations.

For Treatment-Naive Patients
The GEMINI-1 and GEMINI-2 trials were pivotal in establishing the efficacy of a dolutegravir-
based 2DR for initial HIV-1 treatment.[1]

Table 1: Virologic and Immunologic Outcomes in Treatment-Naive Adults (GEMINI-1 &

GEMINI-2 Pooled Analysis)
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Outcome Measure (Week
144)

Dolutegravir + Lamivudine
(2DR)

Dolutegravir + TDF/FTC
(3DR)

Virologic Suppression (HIV-1

RNA <50 copies/mL)
86% 89.5%

Mean Change in CD4+ Cell

Count from Baseline
+295 cells/µL +295 cells/µL

Source: Cahn P, et al. AIDS. 2022.[1]

For Virologically Suppressed Patients (Switch Studies)
The TANGO and SALSA studies evaluated the efficacy of switching virologically suppressed

patients from a stable 3DR to a dolutegravir-based 2DR.

Table 2: Virologic Outcomes in Virologically Suppressed Adults (TANGO Study)

Outcome Measure (Week
144)

Switch to DTG/3TC (2DR)
Continue TAF-based
Regimen (3DR/4DR)

Virologic Suppression (HIV-1

RNA <50 copies/mL)
85.9% 81.7%

Virologic Failure (HIV-1 RNA

≥50 copies/mL)
<1% 1.3%

Source: Clinical-Info.HIV.gov[2]

Table 3: Virologic Outcomes in Virologically Suppressed Adults (SALSA Study)
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Outcome Measure (Week
48)

Switch to DTG/3TC (2DR)
Continue Current
Antiretroviral Regimen (≥3
Drugs)

Virologic Suppression (HIV-1

RNA <50 copies/mL)
94.3% 92.7%

Virologic Failure (HIV-1 RNA

≥50 copies/mL)
0.4% 1.2%

Source: Llibre JM, et al. IAS 2021.[3][4]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for understanding the

robustness of the evidence.

GEMINI-1 and GEMINI-2 Studies
Study Design: These were identical, Phase III, randomized, double-blind, non-inferiority

trials.[1]

Participant Population: Treatment-naive adults with HIV-1, with a screening plasma HIV-1

RNA between 1,000 and 500,000 copies/mL. Participants were negative for Hepatitis B virus

(HBV) and had no major resistance-associated mutations.[1]

Randomization and Treatment: Participants were randomized 1:1 to receive either a 2DR of

dolutegravir (50 mg) plus lamivudine (300 mg) or a 3DR of dolutegravir (50 mg) plus

tenofovir disoproxil fumarate/emtricitabine (300 mg/200 mg).[1]

Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1

RNA <50 copies/mL at Week 48.[1]

Virologic and Immunologic Assessments: Plasma HIV-1 RNA was quantified at screening,

baseline, and regular intervals throughout the study. CD4+ T-cell counts were also monitored

at these time points.
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TANGO Study
Study Design: A Phase III, randomized, open-label, active-controlled, non-inferiority study.[5]

[6]

Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for at least 6

months) adults with HIV-1 on a stable tenofovir alafenamide (TAF)-based regimen containing

at least three drugs.[5][7]

Randomization and Treatment: Participants were randomized 1:1 to either switch to a 2DR of

dolutegravir (50 mg) plus lamivudine (300 mg) or to continue their TAF-based regimen.[5][7]

Primary Endpoint: The primary endpoint was the proportion of participants with a plasma

HIV-1 RNA ≥50 copies/mL at Week 48.[7]

Virologic Assessment: Plasma HIV-1 RNA was quantified using the Abbott RealTime HIV-1

assay at each study visit.[7]

SALSA Study
Study Design: A Phase III, randomized, open-label, non-inferiority study.[8][9]

Participant Population: Virologically suppressed (HIV-1 RNA <50 c/mL for at least six

months) adults with HIV-1 on a current antiretroviral regimen consisting of at least three

drugs.[4]

Randomization and Treatment: Participants were randomized 1:1 to either switch to a fixed-

dose combination of dolutegravir/lamivudine or continue their current antiretroviral regimen.

[4][8]

Primary Endpoint: The proportion of participants with a viral load of HIV-1 RNA ≥50 c/mL at

Week 48.[4]

Mandatory Visualization
Dolutegravir Mechanism of Action
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Dolutegravir is an integrase strand transfer inhibitor (INSTI). It blocks the strand transfer step

of retroviral DNA integration, which is essential for the HIV replication cycle.[10][11]

HIV Replication Cycle Host Cell

Viral RNA Reverse
Transcription Viral DNA Integration Proviral DNA Host Chromosome
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Caption: Dolutegravir inhibits HIV integrase.

Experimental Workflow: GEMINI Studies (Treatment-
Naive)
The following diagram illustrates the workflow of the GEMINI-1 and GEMINI-2 clinical trials.
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HIV-1 Positive Adults

Inclusion Criteria Met
(e.g., HIV RNA 1k-500k copies/mL,
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Randomization (1:1)
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Caption: GEMINI studies workflow.

Logical Relationship: 2DR vs. 3DR Efficacy Comparison
This diagram outlines the logical comparison between the two treatment strategies based on

clinical trial outcomes.
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Dolutegravir-Based ART Strategies

Two-Drug Regimen (2DR)
e.g., DTG + 3TC

Three-Drug Regimen (3DR)
e.g., DTG + 2 NRTIs
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Demonstrated in Clinical Trials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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